molecular formula C12H12FNO2 B15310061 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione

4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione

Cat. No.: B15310061
M. Wt: 221.23 g/mol
InChI Key: FHPUWGTYTIWEEN-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione is a piperidine-2,6-dione derivative characterized by a fluorinated aromatic substituent at the 4-position and a methyl group on the piperidine ring. The fluorophenyl group enhances lipophilicity and metabolic stability, while the dione moiety provides a reactive scaffold for further derivatization.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

4-(4-fluorophenyl)-4-methylpiperidine-2,6-dione

InChI

InChI=1S/C12H12FNO2/c1-12(6-10(15)14-11(16)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,16)

InChI Key

FHPUWGTYTIWEEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC(=O)C1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Diazotization and Fluorination

The introduction of the 4-fluorophenyl moiety early in the synthesis is a critical challenge due to the high cost of fluorine-containing precursors. A patent by [WO2001002357A2] addresses this by deferring fluorination to later stages, minimizing wasteful byproduct formation. The process begins with a 4-aminophenylpiperidine derivative, which undergoes diazotization using sodium nitrite ($$ \text{NaNO}_2 $$) and hydrofluoric acid ($$ \text{HF} $$) in pyridine at 0°C. Subsequent thermal decomposition of the diazonium tetrafluoroborate intermediate at 110°C in toluene yields the 4-fluorophenyl group.

Example Protocol

  • Starting Material : 1-Methyl-3-hydroxymethyl-4-(4'-aminophenyl)pyridine
  • Reagents : $$ \text{NaNO}2 $$, $$ \text{NH}4\text{BF}_4 $$, 15% HCl
  • Conditions : 0°C, 12 hours
  • Yield : 68% after lyophilization and toluene extraction.

This method’s advantage lies in its regioselectivity and avoidance of early fluorine incorporation, though the use of corrosive $$ \text{HF} $$ necessitates specialized equipment.

Hydrogenation of Tetrahydropyridine Derivatives

Catalytic Hydrogenation

A robust route to 4-(4-fluorophenyl)piperidine intermediates involves the hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. As reported in [US6218390], palladium hydroxide ($$ \text{Pd(OH)}2 $$) catalyzes the reduction under 200 psi $$ \text{H}2 $$ in methanol, achieving a 94% yield of 4-(4-fluorophenyl)piperidine.

Key Reaction Parameters

  • Catalyst : 1.0 g $$ \text{Pd(OH)}_2 $$ per 45.0 mmol substrate
  • Solvent : Methanol
  • Conditions : 2 days, stainless steel bomb reactor.

While this method excels in yield, the requirement for high-pressure hydrogenation limits its accessibility for small-scale laboratories.

Condensation Reactions with Malonate Esters

Malonate Cyclocondensation

The foundational synthesis of the piperidine-2,6-dione core is exemplified in [EP0223334A1], where p-fluorobenzaldehyde condenses with ethyl N-methylamidomalonate in ethyl acetate under basic conditions (sodium methoxide). This one-pot reaction forms the dione ring via Knoevenagel-like cyclization.

Optimized Procedure

  • Starting Materials : p-Fluorobenzaldehyde (100 g), ethyl N-methylamidomalonate (139 g)
  • Base : Sodium methoxide ($$ \text{NaOMe} $$) in ethyl acetate
  • Workup : Acetic acid quench, extraction with ethyl acetate
  • Yield : 65% after recrystallization.

This method is industrially favored for its simplicity and high atom economy, though stereochemical outcomes require careful control.

Reduction of Ethoxycarbonyl Precursors

Lithium Aluminium Hydride (LAH) Reduction

The synthesis of stereochemically defined intermediates, such as (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, employs LAH to reduce ethoxycarbonyl groups. As detailed in [Tetrahedron Asymmetry, 2011], LAH in tetrahydrofuran/toluene at 60–65°C reduces 3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methylpiperidine-2,6-dione to the corresponding alcohol in 80% yield.

Critical Steps

  • Reductant : $$ \text{LiAlH}_4 $$ (1.8 g, 47.49 mmol)
  • Temperature : 60–65°C for 2 hours
  • Purification : Recrystallization from n-heptane.

This method is pivotal for generating chiral intermediates but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Key Reagents Yield (%) Scalability
Diazonium Fluorination $$ \text{NaNO}_2 $$, $$ \text{HF} $$ 68 Moderate
Catalytic Hydrogenation $$ \text{Pd(OH)}2 $$, $$ \text{H}2 $$ 94 High
Malonate Condensation $$ \text{NaOMe} $$, ethyl acetate 65 High
LAH Reduction $$ \text{LiAlH}_4 $$, THF 80 Low

Advantages and Limitations

  • Fluorination : Minimizes early fluorine loss but requires hazardous $$ \text{HF} $$.
  • Hydrogenation : High-yielding but equipment-intensive.
  • Condensation : Atom-economical yet limited to racemic products.
  • LAH Reduction : Stereoselective but scalability constrained by pyrophoric reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds with analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and as a component in the formulation of advanced materials .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-Substituted Thiazole Derivatives

Compounds 4 and 5 from are thiazole derivatives featuring fluorophenyl and chlorophenyl substituents. Both are isostructural (triclinic, P̄1 symmetry) and exhibit planar molecular conformations except for a perpendicular fluorophenyl group in one molecule. While these compounds share the fluorophenyl motif with the target molecule, their thiazole core and triazole-pyrazole-thiazole hybrid structure distinguish them pharmacologically. The absence of the piperidine-2,6-dione scaffold limits their direct comparability but highlights the versatility of fluorophenyl groups in stabilizing planar conformations in heterocyclic systems .

3-(4-Aminophenyl)-3-Cyclohexylpiperidine-2,6-dione Derivatives

Derivatives of 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione () are potent aromatase inhibitors used in estrogen-dependent disease treatment. The aminophenyl group introduces hydrogen-bonding capabilities absent in the target compound, suggesting divergent mechanisms of action .

4-(4-Methoxyphenyl)-1-phenylpyridine-2,6-dione

This pyridine-2,6-dione derivative (–6) replaces the piperidine ring with a pyridine core and introduces a methoxyphenyl group. The methoxy group improves solubility compared to the fluorophenyl group but may reduce metabolic stability due to demethylation pathways .

trans-3-Ethoxycarbonyl-4-(4-fluorophenyl)-N-methylpiperidine-2,6-dione

A closely related analog () substitutes the methyl group with an ethoxycarbonyl moiety. This modification enhances electrophilicity at the 3-position, enabling nucleophilic substitutions.

Functional and Pharmacological Comparisons

Data Table: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Features/Applications Source
4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione Piperidine-2,6-dione 4-Fluorophenyl, 4-methyl Medicinal scaffold, metabolic stability N/A
4-(4-Fluorophenyl)-Substituted Thiazole (5) Thiazole-pyrazole-triazole 4-Fluorophenyl, chlorophenyl Planar conformation, isostructural
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione Piperidine-2,6-dione 4-Aminophenyl, cyclohexyl Aromatase inhibition
4-(4-Methoxyphenyl)-1-phenylpyridine-2,6-dione Pyridine-2,6-dione 4-Methoxyphenyl, phenyl Mannich reactions, π-conjugation
trans-3-Ethoxycarbonyl-4-(4-fluorophenyl)-N-methylpiperidine-2,6-dione Piperidine-2,6-dione 4-Fluorophenyl, ethoxycarbonyl Enhanced electrophilicity

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